4-Fluoro-2-(trifluoromethyl)phenylacetic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Isomeric impurities can confound SAR and delay lead optimization. 4-Fluoro-2-(trifluoromethyl)phenylacetic acid (CAS 195447-80-4) eliminates this risk: • Defined 4-F,2-CF3 substitution ensures predictable LogP (2.63) & metabolic stability. • Low MP (51-55°C) vs. regioisomer (~30°C difference) enables rapid identity confirmation. • >98% purity, white crystalline solid; sealed dry storage, ready for global shipment.

Molecular Formula C9H6F4O2
Molecular Weight 222.14 g/mol
CAS No. 195447-80-4
Cat. No. B065173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(trifluoromethyl)phenylacetic acid
CAS195447-80-4
Molecular FormulaC9H6F4O2
Molecular Weight222.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(F)(F)F)CC(=O)O
InChIInChI=1S/C9H6F4O2/c10-6-2-1-5(3-8(14)15)7(4-6)9(11,12)13/h1-2,4H,3H2,(H,14,15)
InChIKeyBMUFUJMVNODTAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-(trifluoromethyl)phenylacetic Acid Sourcing & Selection


4-Fluoro-2-(trifluoromethyl)phenylacetic acid (CAS 195447-80-4) is a fluorinated phenylacetic acid derivative belonging to the class of trifluoromethylbenzenes [1]. This white to off-white crystalline solid has a molecular formula of C₉H₆F₄O₂ and a molecular weight of 222.14 g/mol [1]. It features both a fluoro substituent at the para-position and a trifluoromethyl group at the ortho-position relative to the acetic acid moiety, creating a unique electronic and steric environment [1].

4-Fluoro-2-(trifluoromethyl)phenylacetic Acid Substitution Risks


The precise positioning of the fluoro and trifluoromethyl substituents on the phenylacetic acid scaffold dictates key properties such as lipophilicity, pKa, metabolic stability, and target-binding interactions [1][2]. Isomers like 4-fluoro-3-(trifluoromethyl)phenylacetic acid or 2-(trifluoromethyl)phenylacetic acid lack the exact spatial arrangement and electronic effects conferred by the 4-fluoro, 2-trifluoromethyl substitution pattern [1]. These differences can lead to altered LogP values, melting points, and solubility profiles, which directly impact the compound's utility in downstream applications ranging from medicinal chemistry optimization to materials development [2].

4-Fluoro-2-(trifluoromethyl)phenylacetic Acid Differentiation Evidence


Lipophilicity (LogP) Differentiation

The compound's LogP, a critical determinant of membrane permeability and bioavailability, is 2.63 (ALOGPS) or 2.47 (ChemSrc) [1][2]. In comparison, the non-fluorinated analog, 2-(trifluoromethyl)phenylacetic acid, has a predicted LogP of approximately 2.36 [3]. The increased lipophilicity (ΔLogP = +0.27) due to the para-fluoro substituent can influence the compound's partitioning and subsequent performance in biological assays [1][3]. For procurement, this property is key when screening for specific ADME profiles.

Medicinal Chemistry Drug Design Physicochemical Properties

Melting Point and Formulation

The target compound has a reported melting point of 51-55°C [1]. In contrast, the non-fluorinated analog, 2-(trifluoromethyl)phenylacetic acid, melts at a significantly higher temperature of 100-102°C . This nearly 50°C difference is directly attributable to the presence of the para-fluoro substituent, which alters the crystal packing energy . This physical property is crucial for purification, formulation, and manufacturing process design.

Solid-State Chemistry Formulation Science Process Development

Aqueous Solubility Differentiation

The predicted aqueous solubility of the target compound is 1.1 g/L [1]. This value is notably higher than that of the comparator 2-(trifluoromethyl)phenylacetic acid, which has a predicted solubility of approximately 0.7 g/L [2]. The difference in predicted solubility (Δ ≈ 0.4 g/L) can influence the selection of vehicles for in vitro assays, in vivo dosing, and crystallization procedures.

Preformulation ADME Prediction Solubility Enhancement

Regioisomeric Purity Verification

The target compound can be distinguished from its regioisomer, 4-fluoro-3-(trifluoromethyl)phenylacetic acid, via standard analytical methods [1]. The two isomers have distinct melting points: 51-55°C for the target (2-position CF₃) versus 83-86°C or 113-116°C for the 3-position CF₃ isomer [1]. This difference is critical for ensuring the correct regioisomer is procured and used, as even a minor isomeric impurity can invalidate structure-activity relationship (SAR) studies or lead to off-target effects .

Analytical Chemistry Quality Control Chromatographic Separation

4-Fluoro-2-(trifluoromethyl)phenylacetic Acid Targeted Applications


Medicinal Chemistry: ADME Optimization

In hit-to-lead and lead optimization programs, 4-Fluoro-2-(trifluoromethyl)phenylacetic acid serves as a crucial building block for introducing a specific fluorinated motif. Its defined LogP of 2.63 offers a calculated increase in lipophilicity compared to the non-fluorinated analog, enabling medicinal chemists to fine-tune the compound's permeability and metabolic stability in a predictable manner [1][2].

Process Chemistry & Formulation Scalability

The compound's low melting point (51-55°C) and higher predicted aqueous solubility (1.1 g/L) relative to less substituted analogs present distinct advantages for large-scale synthesis and formulation [1]. These properties can simplify reaction work-up, enable crystallization at lower temperatures, and reduce the volume of organic solvents required for assays and early-stage animal studies [2].

Analytical QC for Regioisomer Purity

The significant melting point difference (~30°C) between the target compound and its common regioisomer (4-fluoro-3-(trifluoromethyl)phenylacetic acid) provides a straightforward physical method for rapid identity confirmation and purity assessment upon receipt [1]. This is particularly valuable for laboratories requiring high-fidelity reagents for SAR studies, where isomeric impurities can confound biological results [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-2-(trifluoromethyl)phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.